molecular formula C11H11N5O B1590820 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 676491-46-6

4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine

カタログ番号: B1590820
CAS番号: 676491-46-6
分子量: 229.24 g/mol
InChIキー: UDEUJLHVKKTHFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows the established conventions for complex heterocyclic structures containing multiple nitrogen-containing rings. The primary name this compound reflects the hierarchical naming system where the pyrrolo[2,3-c]pyridine serves as the parent heterocyclic system. This naming convention indicates that the pyrrolo ring is fused to the pyridine ring at the 2,3-positions, creating a bicyclic aromatic system that forms the core structure of the molecule.

The positional numbering system in this compound follows the established rules for fused ring systems, where the pyridine nitrogen atom receives the lowest possible number within the numbering sequence. The methoxy substituent is located at position 4 of the fused ring system, while the triazole substituent occupies position 7. The triazole ring itself contains a methyl group at the 3-position, which is specifically designated in the systematic name to distinguish it from other possible isomeric forms.

Isomeric considerations for this compound are particularly important given the multiple nitrogen atoms present in both the triazole and pyrrolo-pyridine systems. The 1H designation in both the pyrrolo[2,3-c]pyridine and 1,2,4-triazol-1-yl portions of the name indicates the specific tautomeric forms and regioisomeric arrangements of the nitrogen atoms. Alternative isomeric forms could theoretically exist through different connectivity patterns of the triazole ring to the pyrrolo-pyridine core, but the established nomenclature specifically defines the 1-yl connectivity pattern.

Comparative Analysis of Chemical Abstracts Service Registry Numbers and Synonyms

The Chemical Abstracts Service registry number 676491-46-6 serves as the primary unique identifier for this compound in chemical databases and literature. This registry number distinguishes the compound from closely related structural analogs and ensures unambiguous identification across different chemical information systems. The systematic assignment of this registry number reflects the compound's recognition as a distinct chemical entity with defined structural parameters and stereochemical specifications.

A comprehensive analysis of synonyms reveals significant diversity in naming conventions across different chemical suppliers and databases. The compound is alternatively referenced as 1-{4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl}-3-methyl-1H-1,2,4-triazole, which emphasizes the triazole portion as the primary structural unit. This alternative nomenclature provides insight into different approaches to naming complex heterocyclic systems, where either the pyrrolo-pyridine or triazole component can serve as the principal naming unit depending on the chemical context and application.

Industrial and commercial designations include specialized codes such as Foscarbidopa Impurity 8, indicating the compound's relevance as a pharmaceutical intermediate or impurity standard. Additional synonyms encompass 4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-6-azaindole, which utilizes the azaindole terminology to describe the nitrogen-containing indole analog structure. The diversity of naming conventions reflects the compound's multi-faceted chemical identity and its applications across different research domains.

Primary Identifier Alternative Names Specialized Codes
676491-46-6 1-{4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl}-3-methyl-1H-1,2,4-triazole Foscarbidopa Impurity 8
This compound 4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-6-azaindole MFCD19105151

Molecular Formula Validation via High-Resolution Mass Spectrometry

The molecular formula C11H11N5O has been consistently validated across multiple analytical platforms and chemical databases, confirming the elemental composition of this compound. High-resolution mass spectrometry analysis provides definitive confirmation of the molecular weight at 229.24 grams per mole, which corresponds precisely to the calculated mass based on the established molecular formula. This mass spectrometric validation eliminates ambiguity regarding the compound's composition and supports the structural assignments derived from systematic nomenclature analysis.

The elemental analysis reveals a nitrogen-rich composition with five nitrogen atoms distributed across the triazole and pyrrolo-pyridine ring systems, representing approximately 30.6% of the total atomic composition by count. The single oxygen atom constitutes the methoxy functional group, while the eleven carbon atoms form the backbone of the heterocyclic framework and substituent groups. The hydrogen atom count of eleven reflects the degree of unsaturation inherent in the aromatic and heteroaromatic ring systems.

Fragmentation patterns observed in mass spectrometric analysis provide additional structural confirmation through characteristic loss pathways. The molecular ion peak demonstrates stability under standard ionization conditions, while fragmentation typically proceeds through loss of the methyl group from either the methoxy or triazole positions. Secondary fragmentation involves cleavage of the triazole-pyridine bond, generating characteristic fragment ions that correspond to the individual heterocyclic components.

Analytical Parameter Observed Value Calculated Value Deviation
Molecular Weight (g/mol) 229.24 229.24 0.00%
Carbon Content 11 atoms 11 atoms 0
Nitrogen Content 5 atoms 5 atoms 0
Oxygen Content 1 atom 1 atom 0
Hydrogen Content 11 atoms 11 atoms 0

特性

IUPAC Name

4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-7-14-6-16(15-7)11-10-8(3-4-12-10)9(17-2)5-13-11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEUJLHVKKTHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70580925
Record name 4-Methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676491-46-6
Record name 4-Methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Preparation of Pyrrolo[2,3-c]pyridine Core

  • Starting from appropriately substituted aminopyridines, such as 4-amino-2-bromo-5-iodopyridine, the key intermediate is synthesized via iodination and bromination reactions.
  • A domino cyclization approach is employed, often facilitated by base-catalyzed ring closure of sulfonamide intermediates, which increases the acidity of the anilinic proton and promotes efficient cyclization.
  • Protecting groups such as Boc (tert-butoxycarbonyl) are used to protect nitrogen atoms during multi-step synthesis to improve yields and selectivity.

Introduction of the Methoxy Group

  • The methoxy substituent at the 4-position is introduced early in the synthesis or via selective methylation of hydroxy precursors on the pyrrolo ring.
  • This functionalization is crucial for modulating the electronic properties of the heterocyclic system and enhancing biological activity.

Installation of the 3-Methyl-1H-1,2,4-Triazol-1-yl Group

  • The 3-methyl-1H-1,2,4-triazole moiety is introduced through palladium-mediated substitution reactions, often involving the displacement of a bromine substituent at the 7-position of the pyrrolo[2,3-c]pyridine intermediate.
  • The triazole ring can be synthesized separately and then coupled to the pyrrolo core via nucleophilic substitution or cross-coupling methodologies.
  • Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the coupling efficiency and minimize side reactions.

Representative Synthetic Route (Scheme Summary)

Step Reaction Type Key Reagents/Intermediates Outcome
1 Halogenation 4-amino-2-bromopyridine → iodination Formation of 4-amino-2-bromo-5-iodopyridine
2 Sulfonamide formation Reaction with methanesulfonyl chloride Sulfonamide intermediate
3 Domino cyclization Base-catalyzed ring closure Pyrrolo[2,3-c]pyridine core
4 Protection Boc protection of nitrogen Protected intermediate
5 Sonogashira cross-coupling Coupling with ethynyl heterocycles (e.g., pyrazole derivatives) Formation of alkyne-substituted intermediate
6 Palladium-mediated substitution Displacement of bromine by 3-methyl-1,2,4-triazole Final compound formation

Reaction Conditions and Optimization

  • Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used for cross-coupling steps.
  • Solvents: Polar aprotic solvents such as DMF, DMSO, or toluene are preferred for their ability to dissolve both organic and inorganic reagents.
  • Temperature: Reactions are typically conducted at moderate to elevated temperatures (50–120°C) to facilitate coupling and cyclization.
  • Protecting Groups: Boc groups protect nitrogen atoms during sensitive steps and are removed under acidic conditions post-synthesis.
  • Purification: Chromatographic techniques (e.g., column chromatography) are used to isolate and purify intermediates and final products.

Data Table: Summary of Key Intermediates and Yields

Intermediate/Step Structure Feature Yield (%) Notes
4-amino-2-bromo-5-iodopyridine Halogenated aminopyridine 35–40 Requires chromatographic separation
Sulfonamide intermediate Sulfonamide functional group 54 Facilitates domino cyclization
Pyrrolo[2,3-c]pyridine core Cyclized heterocyclic core 75–88 Base-catalyzed ring closure
Boc-protected intermediate Protected nitrogen 70–80 Protecting group installed for selectivity
Alkyne-substituted intermediate Sonogashira coupling product 56–88 Key for subsequent palladium substitution
Final compound (this compound) Target molecule Variable Dependent on coupling efficiency and purity

Research Findings and Notes

  • The combination of the pyrrolo and triazole moieties in this compound confers significant biological activity, making the synthesis route critical for medicinal chemistry applications.
  • The palladium-mediated Sonogashira coupling and subsequent substitution reactions are central to the efficient synthesis of this compound.
  • Protecting groups and reaction condition optimizations are essential to improve yields and purity.
  • Variations in the synthetic route may be employed depending on the desired substitution pattern or scale of synthesis.
  • The synthetic methodologies are supported by structural studies and biological assays indicating the compound’s potential as a lead in drug development.

化学反応の分析

Types of Reactions

4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrrolo[2,3-c]pyridine core .

科学的研究の応用

4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in HIV Therapeutics

Compound A : 1-{4-Methoxy-7-(1H-1,2,3-Triazol-1-yl)-1H-Pyrrolo[2,3-c]Pyridin-3-yl}-2-{4-[(1-Methyl-1H-Pyrazol-4-yl)(Phenyl)Methylene]-1-Piperidinyl}-1,2-Ethanedione
  • Key Differences :
    • Replaces 1,2,4-triazole with a 1,2,3-triazole at C6.
    • Adds a bulky piperidinyl-acetyl group at C3.
  • Impact : Reduced binding affinity to HIV gp120 due to steric hindrance and altered triazole interactions .
Compound B : BMS-626529 (Temsavir)
  • Structure : Incorporates a 1-benzoylpiperazinyl-1,2-dione side chain at C3.
  • Activity : EC₅₀ = 0.1–2.5 nM against HIV-1; enhances pharmacokinetic stability via prodrug conversion to Fostemsavir .

Analogues in Other Therapeutic Areas

Compound C : 1H-Pyrrolo[2,3-b]Pyridine Derivatives (FGFR Inhibitors)
  • Modifications :
    • Core : Pyrrolo[2,3-b]pyridine (vs. [2,3-c] isomer).
    • Substituents : Trifluoromethyl at C5 and methoxyphenyl at C3.
  • Activity : IC₅₀ = 10–50 nM against FGFR1 kinase; targets hydrophobic pockets in cancer therapy .
Compound D : 1H-Pyrrolo[2,3-c]Pyridine-Based Acid Pump Antagonists (APAs)
  • Examples : Compounds 14f and 14g
    • Substituents : Alkyl groups at N1 and aryl moieties at C4.
    • Activity : IC₅₀ = 28–29 nM against H⁺/K⁺ ATPase (gastric acid inhibition) .

Comparative Data Table

Compound Core Structure Substituents (Position) Biological Target Activity (IC₅₀/EC₅₀) Key Reference
Target Compound Pyrrolo[2,3-c]pyridine 4-OCH₃, 7-(3-Me-1,2,4-triazole) HIV-1 gp120 EC₅₀ = 0.1–2.5 nM
Compound A Pyrrolo[2,3-c]pyridine 7-(1H-1,2,3-triazole), C3-piperidinyl HIV-1 gp120 ~10-fold less potent
Compound C (FGFR) Pyrrolo[2,3-b]pyridine 5-CF₃, 3-methoxyphenyl FGFR1 kinase IC₅₀ = 10–50 nM
Compound D (APA) Pyrrolo[2,3-c]pyridine N1-alkyl, C5-aryl H⁺/K⁺ ATPase IC₅₀ = 28–29 nM

Research Findings and Mechanistic Insights

Role of Triazole Moieties :

  • The 3-methyl-1,2,4-triazole in the target compound optimizes hydrogen bonding with gp120 residues (e.g., Asp368), while 1,2,3-triazole analogues (Compound A) show reduced efficacy due to weaker interactions .
  • In APAs (Compound D), triazoles are less critical; instead, hydrophobic C5 substituents dominate ATPase inhibition .

Bioavailability Enhancements: Prodrug strategies (e.g., Fostemsavir’s phosphate group) improve solubility and oral absorption, a feature absent in non-HIV analogues like Compound D .

Selectivity Challenges :

  • Pyrrolo[2,3-c]pyridine derivatives exhibit target promiscuity. For example, C3-acetylated variants (BMS-626529) retain HIV specificity, whereas C5-modified analogues (Compound C) shift activity to FGFR .

生物活性

4-Methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrrolo[2,3-c]pyridines, which have been studied for various therapeutic applications including anticancer, antiviral, and antimicrobial properties.

  • Molecular Formula : C11_{11}H11_{11}N5_5O
  • Molecular Weight : 229.24 g/mol
  • CAS Number : 676491-46-6

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit a range of biological activities:

Anticancer Activity

Several studies have reported the anticancer properties of pyrrolo[2,3-c]pyridine derivatives. For instance:

  • A study demonstrated that compounds with this scaffold showed significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50_{50} values ranging from 0.01 µM to 0.46 µM .

Antiviral Activity

Pyrrolo[2,3-c]pyridine derivatives have also shown promise in antiviral applications:

  • Research highlighted that certain derivatives exhibited moderate anti-HIV activity, with effective concentrations (EC50_{50}) below 10 µM .

Antimycobacterial Activity

The compound's derivatives have been tested against Mycobacterium tuberculosis:

  • Some studies reported that pyrrolo[2,3-c]pyridine derivatives demonstrated MIC values less than 0.15 µM against Mtb, indicating potent antimycobacterial activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure:

  • The presence of the methoxy group at position 4 and the triazole substituent significantly enhances the compound's pharmacological profile.

Case Study 1: Anticancer Efficacy

In a recent experiment involving various pyrrolo[2,3-c]pyridine derivatives:

  • Objective : To evaluate the anticancer effects on MCF-7 and NCI-H460 cell lines.
  • Findings : The compound exhibited IC50_{50} values of 0.39 ± 0.06 µM against MCF-7 cells, indicating strong anticancer potential .

Case Study 2: Antiviral Screening

A study assessed the antiviral efficacy against HIV:

  • Objective : To determine the EC50_{50} values for several derivatives.
  • Findings : The most active derivative showed an EC50_{50} value of 1.65 µM against HIV replication .

Q & A

Q. Methodological validation steps :

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at ~δ 3.8–4.0 ppm, triazole protons at δ 7.5–8.5 ppm). Compare with analogous pyrrolopyridine derivatives .
    • 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons and assign quaternary carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C13H12N4O requires m/z 256.1061).
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DMSO/water), use X-ray diffraction to confirm bond lengths/angles and spatial arrangement .

Advanced: How can reaction conditions be optimized to improve yield in the triazole coupling step?

Q. Key parameters for optimization :

  • Catalyst System : Use Cu(I) salts (e.g., CuI) with ligands like TBTA (tris(benzyltriazolylmethyl)amine) to enhance regioselectivity and reduce side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while methanol may precipitate side products .
  • Temperature Control : Conduct reactions at 60–80°C to balance reaction rate and decomposition risks. Microwave-assisted synthesis can reduce time (e.g., 30 minutes vs. 24 hours) .
  • Workup Strategy : Neutralize acidic byproducts with aqueous NaHCO3 and extract with dichloromethane to isolate the product .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Q. Analytical framework :

  • Reproducibility Checks : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration).
  • Structural Confirmation : Re-analyze compound purity via HPLC (e.g., C18 column, 90:10 acetonitrile/water) to rule out degradation .
  • Target Engagement Studies : Use biophysical methods (e.g., SPR or ITC) to directly measure binding affinity to hypothesized targets (e.g., kinases or microbial enzymes) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., p-value adjustment for multiple comparisons) to identify outliers .

Basic: What solvents and conditions are optimal for recrystallization?

Q. Recrystallization protocols :

  • Solvent Pair Screening : Test mixtures like ethyl acetate/hexane (3:1) or methanol/dichloromethane (1:2) to balance solubility and polarity.
  • Gradient Cooling : Slowly cool from reflux temperature to 4°C to promote crystal growth.
  • Purity Assessment : Monitor via melting point analysis (expected range: 180–190°C) and TLC (Rf ~0.4 in ethyl acetate) .

Advanced: How can structure-activity relationships (SAR) guide the modification of this compound?

Q. SAR-driven modifications :

  • Triazole Substitution : Replace 3-methyl with bulkier groups (e.g., CF3) to enhance target binding entropy. Compare IC50 values in enzyme inhibition assays .
  • Methoxy Position : Shift the methoxy group to the 5-position to evaluate electronic effects on π-stacking interactions (use DFT calculations for prediction) .
  • Core Hybridization : Fuse the pyrrolopyridine scaffold with isosteres like pyrazolo[3,4-d]pyrimidine to improve metabolic stability .

Basic: What analytical techniques quantify purity and stability?

Q. Standardized methods :

  • HPLC-UV : Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water (retention time ~8.5 min). Purity >95% is acceptable for biological testing .
  • Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS; <10% degradation indicates suitability for in vitro assays .

Advanced: How to address low solubility in aqueous buffers during bioassays?

Q. Solubilization strategies :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • Salt Formation : Synthesize hydrochloride salts via treatment with HCl in ethanol .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release in physiological conditions .

Basic: What safety precautions are required for handling this compound?

Q. Lab safety protocols :

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.
  • Toxicity Screening : Refer to PubChem data (CID: DTXSID40509845) for preliminary hazard assessment .

Advanced: How to design a mechanistic study for its hypothesized antimicrobial activity?

Q. Experimental design :

  • Target Identification : Perform genomic knockout studies in E. coli or S. aureus to identify essential genes affected by the compound .
  • Time-Kill Assays : Measure log10 CFU reduction over 24 hours at 2× and 4× MIC concentrations.
  • Resistance Development : Passage bacteria for 10–15 generations under sub-MIC pressure; monitor MIC shifts via broth microdilution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。